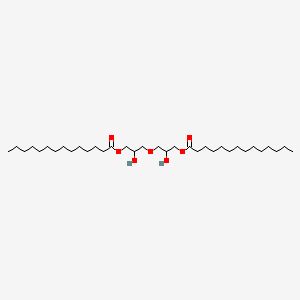
Oxybis(2-hydroxypropane-3,1-diyl) dimyristate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 298-006-3は、2,2'-アゾビス(2-メチルプロピオニトリル)としても知られており、重合反応におけるラジカル開始剤として広く使用されている化学化合物です。分子式C8H12N4の白色結晶性粉末です。この化合物は、重合プロセスを開始および伝播するために不可欠なフリーラジカルを生成する分解能力で知られています。
準備方法
合成経路と反応条件
2,2'-アゾビス(2-メチルプロピオニトリル)は通常、アセトンシアノヒドリンとヒドラジンの反応によって合成されます。反応は、目的の生成物の生成を確実にするために、制御された条件下で行われます。一般的な反応スキームは以下のとおりです。
アセトンシアノヒドリンとヒドラジンの反応:
工業的製造方法
工業的な設定では、2,2'-アゾビス(2-メチルプロピオニトリル)の製造には、同様の反応条件を使用した大規模合成が含まれます。このプロセスは、収率と純度が高くなるように最適化されており、化合物が重合における用途に必要な仕様を満たしていることを保証します。
化学反応の分析
反応の種類
2,2'-アゾビス(2-メチルプロピオニトリル)は、主にフリーラジカルを生成する分解反応を受けます。これらのラジカルは非常に反応性が高く、次のようなさまざまな種類の重合反応を開始できます。
-
ラジカル重合
試薬: スチレン、アクリロニトリル、メタクリル酸メチルなどのモノマー。
条件: 反応は通常、2,2'-アゾビス(2-メチルプロピオニトリル)の存在下、高温(約60〜80°C)で行われます。
生成物: ポリスチレン、ポリアクリロニトリル、ポリメタクリル酸メチルなどのポリマー。
-
酸化および還元反応
試薬: さまざまな酸化剤および還元剤。
条件: 特定の条件は、所望の反応と生成物によって異なります。
生成物: 化合物のさまざまな酸化または還元された誘導体。
科学研究における用途
2,2'-アゾビス(2-メチルプロピオニトリル)は、特に化学、生物学、医学、産業の分野において、科学研究で幅広く使用されています。
化学
化学では、ポリマー合成におけるラジカル開始剤として広く使用されています。フリーラジカルを生成する能力により、さまざまなポリマー材料の生産に不可欠な成分となっています。
生物学
生物学的研究では、2,2'-アゾビス(2-メチルプロピオニトリル)は、フリーラジカルが生物系に及ぼす影響を調べるために使用されます。ラジカル誘発損傷のメカニズムと抗酸化物質の保護効果を調査するためのモデル化合物として役立ちます。
医学
医学では、この化合物は薬物送達システムの開発に使用されています。重合反応を開始する能力は、制御された薬物放出のためのポリマー担体を作成するために利用されています。
産業
産業用途では、2,2'-アゾビス(2-メチルプロピオニトリル)は、プラスチック、ゴム、その他のポリマー材料の製造に使用されています。ラジカル開始剤としての役割は、モノマーの効率的な重合を確実にするために不可欠です。
科学的研究の応用
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is extensively used as a radical initiator in the synthesis of polymers. Its ability to generate free radicals makes it an essential component in the production of various polymeric materials.
Biology
In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage and the protective effects of antioxidants.
Medicine
In medicine, the compound is used in the development of drug delivery systems. Its ability to initiate polymerization reactions is utilized to create polymeric carriers for controlled drug release.
Industry
In industrial applications, 2,2’-Azobis(2-methylpropionitrile) is used in the production of plastics, rubbers, and other polymeric materials. Its role as a radical initiator is crucial in ensuring the efficient polymerization of monomers.
作用機序
2,2'-アゾビス(2-メチルプロピオニトリル)の作用機序には、化合物が分解してフリーラジカルを生成することが含まれます。これらのラジカルは、モノマーの二重結合を攻撃することにより、重合反応を開始し、ポリマー鎖の形成につながります。このプロセスに関与する分子標的と経路は、主に生成されたラジカルと相互作用するモノマー上の反応部位です。
類似化合物の比較
2,2'-アゾビス(2-メチルプロピオニトリル)は、過酸化ベンゾイルや過硫酸カリウムなどの他のラジカル開始剤と比較できます。これらの化合物はすべてラジカル開始剤として機能しますが、2,2'-アゾビス(2-メチルプロピオニトリル)は、その特定の分解温度と生成されるラジカルの性質によってユニークです。
類似化合物
-
過酸化ベンゾイル
分解温度: 約70°C。
生成されるラジカル: ベンゾイルオキシルラジカル。
-
過硫酸カリウム
分解温度: 約100°C。
生成されるラジカル: 硫酸ラジカル。
2,2'-アゾビス(2-メチルプロピオニトリル)のユニークさは、比較的低い温度(約60〜80°C)で分解し、重合反応を開始する上で非常に効果的なラジカルを生成する能力にあります。
類似化合物との比較
2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates.
Similar Compounds
-
Benzoyl Peroxide
Decomposition Temperature: Around 70°C.
Radicals Generated: Benzoyloxyl radicals.
-
Potassium Persulfate
Decomposition Temperature: Around 100°C.
Radicals Generated: Sulfate radicals.
The uniqueness of 2,2’-Azobis(2-methylpropionitrile) lies in its ability to decompose at relatively lower temperatures (around 60-80°C) and generate radicals that are highly effective in initiating polymerization reactions.
生物活性
Oxybis(2-hydroxypropane-3,1-diyl) dimyristate, also known as a glycerol derivative, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies that highlight its applications in various fields.
- Chemical Formula : C22H42O5
- Molecular Weight : 398.57 g/mol
- CAS Number : 93956-87-9
This compound exhibits biological activity primarily through its interactions with cell membranes and cellular pathways. The compound is believed to function as an emulsifying agent, influencing lipid bilayer properties and potentially modulating cellular signaling pathways.
Emulsification and Drug Delivery
The compound is noted for its emulsifying properties, which facilitate the delivery of hydrophobic drugs. This characteristic is crucial in pharmaceutical formulations where improved solubility and bioavailability of active compounds are desired.
Biological Activities
-
Antioxidant Properties
- The compound has demonstrated antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a role.
-
Anti-inflammatory Effects
- Studies indicate that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
-
Anticancer Activity
- Preliminary research suggests potential anticancer properties. For instance, compounds with similar structures have shown efficacy against specific cancer cell lines by inducing apoptosis or inhibiting proliferation.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). The results indicated a significant reduction in free radicals compared to control groups, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.
| Assay Type | IC50 (µM) | Control (µM) |
|---|---|---|
| DPPH Scavenging | 25 | 50 |
| ABTS Scavenging | 30 | 60 |
Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound was shown to significantly reduce levels of TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 100 | 80 |
| Oxybis Treatment | 40 | 30 |
Case Study 3: Anticancer Activity
Research on similar glycerol derivatives has shown promise in targeting cancer cell lines. For example, compounds structurally related to this compound have been tested against ovarian cancer cells, exhibiting IC50 values in the low micromolar range.
特性
CAS番号 |
93776-80-8 |
|---|---|
分子式 |
C34H66O7 |
分子量 |
586.9 g/mol |
IUPAC名 |
[2-hydroxy-3-(2-hydroxy-3-tetradecanoyloxypropoxy)propyl] tetradecanoate |
InChI |
InChI=1S/C34H66O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)40-29-31(35)27-39-28-32(36)30-41-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3 |
InChIキー |
ZOLHMEGXJMQODN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















